Pirfenidone

Catalog No.
S539777
CAS No.
53179-13-8
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pirfenidone

CAS Number

53179-13-8

Product Name

Pirfenidone

IUPAC Name

5-methyl-1-phenylpyridin-2-one

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

ISWRGOKTTBVCFA-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)C=C1)C2=CC=CC=C2

Solubility

Solubule in methanol

Synonyms

AMR69; AMR-69; AMR 69; Pirfenidone; brand name: Pirespa; Pirfenex; Deskar, Esbriet; Etuary.

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=CC=C2

Description

The exact mass of the compound Pirfenidone is 185.08406 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1205 mg/l at 25 °c (est)solubule in methanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 748456. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of pyridone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Idiopathic Pulmonary Fibrosis (IPF): The most well-established application of pirfenidone is in the treatment of IPF, a chronic lung disease characterized by scarring of lung tissue. Large clinical trials have demonstrated that pirfenidone can slow the decline of lung function and improve survival rates in patients with IPF [, ].

Mechanisms of Action (Research Hypothesis)

  • Anti-inflammatory effects: Pirfenidone may reduce inflammation in the lungs, which is a key driver of fibrosis [].
  • Antioxidant effects: Pirfenidone may help protect lung cells from damage caused by free radicals [].
  • Immunomodulation: Pirfenidone may modulate the immune system, reducing the production of substances that contribute to fibrosis [].

Ongoing Research

Pirfenidone is also being investigated for its potential use in other fibrotic conditions, such as:

  • Acute Respiratory Distress Syndrome (ARDS): Early-stage clinical trials are exploring whether pirfenidone can help prevent the development of fibrosis after ARDS [].
  • Radiation-induced Pulmonary Fibrosis: Research is ongoing to determine if pirfenidone can be effective in treating radiation damage to the lungs [].
  • Post-COVID-19 Pulmonary Fibrosis: Studies are underway to investigate the use of pirfenidone in patients who develop lung fibrosis following COVID-19 infection [].

Pirfenidone is chemically classified as a pyridone derivative, specifically 1-methyl-1-phenyl-2-pyridone. Its chemical formula is C₁₂H₁₁NO, and it has an average molecular weight of approximately 185.22 g/mol . The compound exhibits anti-inflammatory, antioxidant, and antifibrotic properties, making it a valuable agent in managing conditions characterized by excessive fibrosis .

The precise mechanism by which pirfenidone exerts its antifibrotic effect is not fully understood []. However, research suggests it might act through multiple pathways, including:

  • Downregulation of profibrotic factors: Pirfenidone might suppress the production of transforming growth factor-beta (TGF-β) and other molecules that promote fibrosis [].
  • Antioxidant activity: It might possess antioxidant properties, scavenging free radicals that contribute to lung tissue damage in IPF.
  • Immunomodulation: Pirfenidone might modulate the immune system, potentially reducing inflammatory responses involved in fibrosis progression [].

Pirfenidone undergoes several metabolic transformations primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. Upon oral administration, it is metabolized to form several metabolites, with 5-carboxypirfenidone being the most significant . The metabolic pathway includes hydroxylation and oxidation reactions that convert pirfenidone into pharmacologically inactive forms .

The biological activity of pirfenidone is primarily linked to its ability to modulate fibrogenic processes. It has been shown to inhibit fibroblast proliferation and reduce collagen production stimulated by transforming growth factor beta (TGF-β) . Additionally, pirfenidone decreases the secretion of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-1 beta in various cell models . These actions contribute to its antifibrotic effects observed in multiple animal models of fibrosis affecting organs like the lungs, liver, heart, and kidneys .

Pirfenidone can be synthesized through various organic chemistry methods involving the reaction of substituted pyridones with phenyl groups. The synthetic pathways typically include:

  • Condensation reactions involving pyridine derivatives.
  • Cyclization processes that introduce the pyridone structure.
  • Functional group modifications to achieve the desired pharmacological properties.

The specific details of these synthesis methods are often proprietary or not fully disclosed in public literature.

Pirfenidone is primarily used in the treatment of idiopathic pulmonary fibrosis, a progressive lung disease characterized by scarring of lung tissue . Clinical studies have demonstrated that pirfenidone can improve lung function and quality of life for patients suffering from this condition. Beyond pulmonary fibrosis, there is ongoing research into its potential applications in other fibrotic diseases affecting different organs.

Pirfenidone's interactions are largely mediated through cytochrome P450 enzymes. Notable interactions include:

  • CYP1A2 inhibitors (e.g., fluvoxamine) can increase the risk of toxicity from pirfenidone.
  • CYP1A2 inducers (e.g., omeprazole) may reduce its efficacy by lowering plasma levels .
  • Caution is advised when co-administering drugs that affect other cytochrome P450 enzymes due to potential alterations in pirfenidone metabolism.

Several compounds exhibit similar antifibrotic properties or mechanisms of action. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
NintedanibTyrosine kinase inhibitorTargets multiple pathways involved in fibrosis
TocilizumabInterleukin-6 receptor antagonistPrimarily used for autoimmune diseases
DexamethasoneCorticosteroidBroad anti-inflammatory effects
GalunisertibTGF-β receptor inhibitorSpecifically targets TGF-β signaling pathways

Pirfenidone stands out due to its unique combination of anti-inflammatory and antifibrotic properties without the broad immunosuppressive effects seen with corticosteroids like dexamethasone .

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

White solid from hot water

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

185.084063974 g/mol

Monoisotopic Mass

185.084063974 g/mol

Heavy Atom Count

14

LogP

log Kow = 1.91 (est)

Appearance

Solid powder

Melting Point

102-104 °C; also as MP 103-105 °C from benzene-light petroleum

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D7NLD2JX7U

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Pirfenidone is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Pirfenidone is indicated for the treatment of idiopathic pulmonary fibrosis (IPF). In Canada and Europe, it is approved in adults only.
Pirfenidone Viatris is indicated in adults for the treatment of mild to moderate idiopathic pulmonary fibrosis (IPF).
Esbriet is indicated in adults for the treatment of idiopathic pulmonary fibrosis.
Pirfenidone AET is indicated in adults for the treatment of mild to moderate idiopathic pulmonary fibrosis (IPF).
Idiopathic Pulmonary Fibrosis (in adults)

Livertox Summary

Pirfenidone is an orally available pyridinone derivative that inhibits collagen formation and is used to treat idiopathic pulmonary fibrosis. Elevations in serum enzyme levels during pirfenidone therapy are not uncommon, but it has yet to be implicated in cases of clinically apparent liver injury with jaundice.

Drug Classes

Pulmonary Fibrosis Agents

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Pirfenidone is included in the database.
Esbriet is indicated for the treatment of idiopathic pulmonary fibrosis (IPF). /Included in US product label/
/EXPL THER/ Left ventricular remodeling is a frequent complication of hypertension with no therapeutic treatment available for the subsequent onset of myocardial fibrosis. Pirfenidone is an antifibrotic small-molecular-size drug with anti-inflammatory properties that is used as a treatment for fibrotic diseases, but its effects on hypertension-induced myocardial fibrosis are unknown. Therefore, we tested whether pirfenidone could ameliorate hypertension-induced left ventricular remodeling and whether hypertension-induced NLRP3 (Nod-like receptor pyrin domain containing 3), a critical protein in NLRP3 inflammasome formation, is involved in the therapeutic mechanism. A TAC-induced mouse model of hypertension and left ventricular hypertrophy was treated with pirfenidone, and survival, collagen deposition by histopathologic examination, heart function by echocardiography, concentrations of fibrosis-related inflammatory cytokines TGF-beta1, IL-1beta in heart homogenate and in vitro cell cultures by ELISA, levels of ROS and inflammatory cells by flow cytometry, and levels of NLRP3 by Western blotting and immunohistochemistry were measured. Pirfenidone increased the survival rate and attenuated myocardial fibrosis and inflammatory mediators in the TAC-induced hypertension-complicated left ventricular remodeling mouse model. The inhibition of NLRP3 expression by pirfenidone attenuated the expression of IL-1beta and IL-1beta-induced inflammatory and profibrotic responses. Pirfenidone may be useful in the treatment of hypertension-induced myocardial fibrosis by inhibiting NLRP3-induced inflammation and fibrosis.
/EXPL THER/ Systemic sclerosis (SSc)-associated interstitial lung disease (SSc-ILD) has become the leading SSc-related cause of death. Although various types of immunosuppressive therapy have been attempted for patients with SSc-ILD, no curative or effective treatment strategies for SSc-ILD have been developed. Therefore, management of patients with SSc-ILD remains a challenge. Here, we report a Chinese, female, SSc-ILD patient who was negative for Scl-70 and showed an excellent response to pirfenidone without obvious adverse effects. She had been suffered from dry cough and exertional dyspnea for 2 months. The chest computed tomography manifestation was consistent with a pattern of fibrotic nonspecific interstitial pneumonia. The pulmonary function test showed isolated impaired diffusion. After 11 weeks of administration of pirfenidone, the dry cough and dyspnea had disappeared. Both of the lung shadows and the pulmonary diffusion function were improved. Pirfenidone might be an effective option for early SSc-ILD treatment. A well-controlled clinical trial is expected in the future.

Pharmacology

Pirfenidone is a novel agent with anti-inflammatory, antioxidant, and antifibrotic properties. It may improve lung function and reduce the number of acute exacerbations in patients with idiopathic pulmonary fibrosis (IPF).
Pirfenidone is an orally active synthetic antifibrotic agent structurally similar to pyridine 2,4-dicarboxylate. Pirfenidone inhibits fibroblast, epidermal, platelet-derived, and transforming beta-1 growth factors, thereby slowing tumor cell proliferation. This agent also inhibits DNA synthesis and the production of mRNA for collagen types I and III, resulting in a reduction in radiation-induced fibrosis. (NCI04)

MeSH Pharmacological Classification

Analgesics

ATC Code

L04AX05
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AX - Other immunosuppressants
L04AX05 - Pirfenidone

Mechanism of Action

The exact mechanism of action of pirfenidone is not fully understood. It is suggested that the antioxidant effects of pirfenidone contribute to its anti-inflammatory effects, leading to antifibrotic effects. Pirfenidone attenuates the production of transforming growth factor-β1 (TGF-β1), a key profibrotic and pro-inflammatory cytokine implicated in idiopathic pulmonary fibrosis (IPF). By suppressing TGF-β1, pirfenidone inhibits TGF-β1-induced differentiation of human lung fibroblasts into myofibroblasts, thereby preventing excess collagen synthesis and extracellular matrix production. Some evidence suggests that pirfenidone downregulates pro-inflammatory cytokines, including TNF-α, interleukin-1 (IL-1), IL-6, interferon-gamma (IFN-γ), and platelet-derived growth factor (PDGF). Animal models demonstrated that pirfenidone promotes the production of anti-inflammatory IL-10 and prevents the accumulation of various inflammatory cells, including lymphocytes, macrophages and neutrophils. In animal models, pirfenidone inhibited the influx of inflammatory cells and ameliorated bleomycin-induced pulmonary vascular permeability. Several _in vitro_ studies show that pirfenidone mediates antioxidant actions by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby reducing cellular injury in IPF.
Dysfunctional mitochondria participate in the progression of chronic kidney disease (CKD). Pirfenidone is a newly identified anti-fibrotic drug. However, its mechanism remains unclear. Mitochondrial dysfunction is an early event that occurs prior to the onset of renal fibrosis. In this context, we investigated the protective effect of pirfenidone on mitochondria and its relevance to apoptosis and oxidative stress in renal proximal tubular cells. A remnant kidney rat model was established. Human renal proximal tubular epithelial cells (HK2) using rotenone, a mitochondrial respiratory chain complex I inhibitor were further investigated in vitro to examine the mitochondrial protective effect of pirfenidone. Pirfenidone protected mitochondrial structures and functions by stabilizing the mitochondrial membrane potential, maintaining ATP production and improving the mitochondrial DNA (mtDNA) copy number. Pirfenidone decreased tubular cell apoptosis by inhibiting the mitochondrial apoptotic signaling pathway. Pirfenidone also reduced oxidative stress by enhancing manganese superoxide dismutase (Mn-SOD) and inhibiting intracellular reactive oxygen species (ROS) generation, which suggested that the anti-oxidant effects occurred at least partially via the mitochondrial pathway. Pirfenidone may be effective prior to the onset of renal fibrosis because this drug exerts its anti-fibrotic effect by protection of mitochondria in renal proximal tubular cells.
Pirfenidone is a drug recently approved for idiopathic pulmonary fibrosis but its mechanisms of action are partially unknown. We have previously demonstrated that the airways of patients with idiopathic pulmonary fibrosis contain procoagulant microparticles that activate coagulation factor X to its active form, Xa, a proteinase that signals fibroblast growth and differentiation, thus potentially contributing to the pathogenesis of the disease. We also reported that in vitro exposure of human alveolar cells to H2O2 causes microparticle generation. Since p38 activation is involved in microparticle generation in some cell models and p38 inhibition is one of the mechanisms of action of pirfenidone, we investigated the hypothesis that H2O2-induced generation of microparticles by alveolar cells is dependent on p38 phosphorylation and is inhibited by pirfenidone. H2O2 stimulation of alveolar cells caused p38 phosphorylation that was inhibited by pirfenidone. The drug also inhibited H2O2 induced microparticle generation as assessed by two independent methods (solid phase thrombin generation and flow cytometry). The shedding of microparticle-bound tissue factor activity was also inhibited by pirfenidone. Inhibition of p38-mediated generation of procoagulant microparticle is a previously unrecognized mechanism of action of the antifibrotic drug, pirfenidone.
Recent studies indicate that pirfenidone (PFD) may have anti-fibrotic effects in many tissues, but the potential molecular mechanism remains unknown. The purpose of this study is to investigate the potential effects of PFD on epithelial-to-mesenchymal transition (EMT) and renal fibrosis in a unilateral ureteral obstruction (UUO) rat model and the involved molecular mechanism related to cultured human renal proximal tubular epithelial cells (HK-2). Sixty rats were randomly divided into three groups: sham-operated, vehicle-treated UUO, and PFD-treated UUO. Kidney specimens were collected at day 7 or 14 after UUO. PFD treatment was also performed for human HK-2. The tubulointerstitial injury, interstitial collagen deposition, and expression of type I and III collagen, a-SMA, S100A4, fibronection and E-cadherin were assessed. In addition, extracellular signal regulated kinase (ERK1/2), p38 MAPK (p38), and c-Jun N-terminal kinase/stress-activated protein kinase (JNK) were also detected. In vitro, PFD significantly attenuated TGF-beta1-induced EMT and extracellular matrix (ECM) synthesis, as determined by reducing expression of a-SMA, type I and III collagen, S100A4, fibronection, and increased expression of E-cadherin. PFD treatment attenuated TGF-beta1-induced up-regulation of phosphorylation of ERK1/2, p38 and JNK. In vivo, PFD reduced the degree of tubulointerstitial injury and renal fibrosis, which was associated with reduced expression of TGF-beta1, type III collagen, a-SMA, S100A4, fibronection, and increased expression of E-cadherin. These results suggest that pirfenidone is able to attenuate EMT and fibrosis in vivo and in vitro through antagonizing the MAPK pathway, providing a potential treatment to alleviate renal tubulointerstitial fibrosis.
Pirfenidone is a novel anti-fibrotic and anti-inflammatory agent that inhibits the progression of fibrosis in animal models and in patients with idiopathic pulmonary fibrosis (IPF). We previously showed that pirfenidone inhibits the over-expression of collagen type I and of heat shock protein (HSP) 47, a collagen-specific molecular chaperone, in human lung fibroblasts stimulated with transforming growth factor (TGF)-beta1 in vitro. The increased numbers of HSP47-positive type II pneumocytes as well as fibroblasts were also diminished by pirfenidone in an animal model of pulmonary fibrosis induced by bleomycin. The present study evaluates the effects of pirfenidone on collagen type I and HSP47 expression in the human alveolar epithelial cell line, A549 cells in vitro. The expression of collagen type I, HSP47 and E-cadherin mRNAs in A549 cells stimulated with TGF-beta1 was evaluated by Northern blotting or real-time PCR. The expression of collagen type I, HSP47 and fibronectin proteins was assessed by immunocytochemical staining. TGF-beta1 stimulated collagen type I and HSP47 mRNA and protein expression in A549 cells, and pirfenidone significantly inhibited this process. Pirfenidone also inhibited over-expression of the fibroblast phenotypic marker fibronectin in A549 cells induced by TGF-beta1. We concluded that the anti-fibrotic effects of pirfenidone might be mediated not only through the direct inhibition of collagen type I expression but also through the inhibition of HSP47 expression in alveolar epithelial cells, which results in reduced collagen synthesis in lung fibrosis. Furthermore, pirfenidone might partially inhibit the epithelial-mesenchymal transition.
Polarized T helper type 2 (Th2) response is linked with fibrosis. Here, we evaluated the effect of the anti-fibrotic agent pirfenidone on Th type 1 (Th1) and Th2 responses. For in vivo testing; Wistar rats were made cirrhotic by intraperitoneal administration of thioacetamide. Once hepatic damage was established, pirfenidone was administered intragastrically on a daily basis during three weeks. Gene expression of Th marks was evaluated by RT-PCR and Western blot assays from liver homogenates. Pirfenidone therapy induced down-regulation of Th2 transcripts and proteins (GATA3 and IL-4), without affecting significantly Th1 genes expression (T-bet and IFN-gamma). We found that the activated form of p38 MAPK (identified by Western blot) was reduced by pirfenidone treatment, which is consistent with the anti-Th2 activity observed. Pirfenidone reduced GATA3 nuclear localization without modifying its DNA binding activity (evaluated by electrophoretic mobility shift assay). For in vitro testing; human naive CD4+ T cells were cultured in either Th1 or Th2 polarizing conditions in the presence of pirfenidone and flow cytometric analysis of intracellular synthesis of IFN-gamma and IL-4 was conducted. Pirfenidone impaired development of Th2 subpopulation. In conclusion, pirfenidone is capable of impairing Th2 differentiation and limits Th2 profibrogenic response. The mechanism involves p38 inhibition and regulation of GATA3 expression and translocation.

KEGG Target based Classification of Drugs

Cytokines and receptors
Cytokines
Tumor necrosis factors
TNF (TNFA, TNFSF2) [HSA:7124] [KO:K03156]

Vapor Pressure

3.68X10-5 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

53179-13-8

Absorption Distribution and Excretion

After a single oral-dose administration of 801 mg pirfenidone (as three 267 mg capsules), the Tmax ranged from 30 minutes to four hours. Food affects the absorption and safety profile of pirfenidone: in one study, food increased Tmax; decreased Cmax and AUC by 49% and 16%, respectively; and decreased the incidence of pirfenidone-induced adverse reactions.
Within 24 hours, approximately 80% of the pirfenidone dose is excreted mainly in the urine. About 99.6% of the recovered dose of pirfenidone was excreted as the 5-carboxy metabolite. About less than 1% of the dose was excreted as unchanged parent drug and less than 0.1% of the dose was excreted as other metabolites.
Mean apparent oral volume of distribution is approximately 59 to 71 L. Pirfenidone is not widely distributed to tissues.
Following administration of a single dose of 801 mg in healthy older adults, the mean apparent oral clearance of pirfenidone was 13.8 L/h with food and 11.8 L/h without food.
Esbriet binds to human plasma proteins, primarily to serum albumin, in a concentration-independent manner over the range of concentrations observed in clinical trials. The overall mean binding was 58% at concentrations observed in clinical studies (1 to 10 ug/mL). Mean apparent oral volume of distribution is approximately 59 to 71 liters.
After single oral-dose administration of 801 mg Esbriet, the maximum observed plasma concentration (Cmax) was achieved between 30 minutes and 4 hours (median time of 0.5 hours). Food decreased the rate and extent of absorption. Median Tmax increased from 0.5 hours to 3 hours with food. Maximum plasma concentrations and AUC0-inf decreased by approximately 49% and 16% with food, respectively.
Pirfenidone is excreted predominantly as metabolite 5-carboxy-pirfenidone, mainly in the urine (approximately 80% of the dose). The majority of Esbriet was excreted as the 5-carboxy metabolite (approximately 99.6% of that recovered).
/MILK/ A study with radio-labeled pirfenidone in rats has shown that pirfenidone or its metabolites are excreted in milk. It is not known whether Esbriet is excreted in human milk.
... This study aimed to evaluate the pharmacokinetics and urinary excretion of pirfenidone and its major metabolite 5-carboxy-pirfenidone in healthy Chinese subjects under fed conditions. 20 healthy subjects of either sex were recruited in this randomized, single-center, and open-label, single ascending doses (200, 400, and 600 mg) and multiple doses (400 mg, 3 times daily) study. Safety was assessed by adverse events, ECGs, vital signs, and clinical laboratory parameters. Blood and urine samples were analyzed with a validated LC/MS method. Pirfenidone was safe and well tolerated. After single-dose administration, pirfenidone was rapidly absorbed with a mean Tmax of 1.8-2.2 hr and a mean half life of 2.1-2.4 hr. 5-carboxy-pirfenidone was rapidly formed with a mean Tmax of 1.5-2.2 hr and a mean half life of 2.1-2.6 hr. Cmax and AUC for both parent and metabolite were dose proportional over the 200-600 mg dose range. No gender effect was found. In the steady state, the accumulation index (R) estimated for the 3 dosing intervals ranged from 1.1 to 1.5 for both pirfenidone and 5-carboxy-pirfenidone, indicating that the exposure of pirfenidone and 5-carboxy-pirfenidone increased slightly with repeated dosing, but half life and CL/F remained unchanged. Metabolism is the primary mechanism of drug clearance of pirfenidone. About 87.76% of the administered pirfenidone was excreted in urine in the form of 5-carboxy-pirfenidone, while only 0.6159% of the administered pirfenidone was detected as the unchanged form in urine.

Metabolism Metabolites

According to _in vitro_ studies, about 70-80% of pirfenidone metabolism is mediated by CYP1A2, as well as some minor contributions from CYP2C9, 2C19, 2D6, and 2E1. Four metabolites have been detected after oral administration of pirfenidone. _In vitro_ data suggest that metabolites are not expected to be pharmacologically active at observed metabolite concentrations. The exact metabolic pathways of pirfenidone have not been fully characterized; however, one of the pathways involve CYP1A2-mediated 5-hydroxylation and subsequent oxidation to form 5-carboxy pirfenidone. In humans, only pirfenidone and 5-carboxy pirfenidone are present in plasma in significant quantities. The mean metabolite-to-parent ratio ranged from approximately 0.6 to 0.7.
Pirfenidone is excreted predominantly as metabolite 5-carboxy-pirfenidone, mainly in the urine (approximately 80% of the dose). The majority of Esbriet was excreted as the 5-carboxy metabolite (approximately 99.6% of that recovered).
In vitro profiling studies in hepatocytes and liver microsomes have shown that Esbriet is primarily metabolized in the liver by CYP1A2 and multiple other CYPs (CYP2C9, 2C19, 2D6, and 2E1). Oral administration of Esbriet results in the formation of four metabolites. In humans, only pirfenidone and 5-carboxy-pirfenidone are present in plasma in significant quantities. The mean metabolite-to-parent ratio ranged from approximately 0.6 to 0.7. No formal radiolabeled studies have assessed the metabolism of pirfenidone in humans. In vitro data suggests that metabolites are not expected to be pharmacologically active at observed metabolite concentrations.

Wikipedia

Pirfenidone
3,4-Dimethylmethcathinone

Drug Warnings

Elevations in serum transaminase (ALT and/or AST) concentrations exceeding 3 times the upper limit of normal (ULN) have occurred in patients receiving pirfenidone; concomitant elevations in bilirubin concentrations have been reported rarely. ALT or AST elevations of at least 3 times the ULN were reported in 3.7% of patients receiving pirfenidone compared with 0.8% of patients receiving placebo in clinical studies; ALT or AST elevations of 10 times the ULN or greater occurred in 0.3% of pirfenidone-treated patients. Increases in liver enzymes were reversible following dosage modification or interruption of therapy. No cases of liver transplant or death due to liver failure related to pirfenidone use have been reported to date; however, the manufacturer states that the combination of transaminase elevations and hyperbilirubinemia without evidence of obstruction is generally recognized as an important predictor of severe liver injury possibly resulting in death or the need for liver transplant in some patients. Liver function tests including ALT, AST, and bilirubin concentrations should be performed prior to initiation of pirfenidone therapy, monthly for the first 6 months, and then every 3 months thereafter. Interruption of therapy and/or dosage reduction may be necessary in patients experiencing liver enzyme elevations.
Cigarette smoking reduces peak plasma concentrations and systemic exposure to pirfenidone by 32 and 54%, respectively. The manufacturer recommends that patients be encouraged to stop smoking prior to initiation of pirfenidone and to avoid smoking during therapy.
There are no adequate and well-controlled studies of Esbriet in pregnant women. Pirfenidone was not teratogenic in rats and rabbits. Because animal reproduction studies are not always predictive of human response, Esbriet should be used during pregnancy only if the benefit outweighs the risk to the patient.
Adverse effects reported in 10% or more of patients receiving pirfenidone and at an incidence greater than with placebo include nausea, rash, abdominal pain, upper respiratory tract infection, diarrhea, fatigue, headache, dyspepsia, dizziness, vomiting, anorexia, gastroesophageal reflux disease (GERD), sinusitis, insomnia, decreased weight, and arthralgia.
For more Drug Warnings (Complete) data for Pirfenidone (16 total), please visit the HSDB record page.

Biological Half Life

The mean terminal half-life is approximately three hours in healthy subjects.
The mean terminal half-life is approximately 3 hours in healthy subjects.
... This study aimed to evaluate the pharmacokinetics and urinary excretion of pirfenidone and its major metabolite 5-carboxy-pirfenidone in healthy Chinese subjects under fed conditions. 20 healthy subjects of either sex were recruited in this randomized, single-center, and open-label, single ascending doses (200, 400, and 600 mg) and multiple doses (400 mg, 3 times daily) study. ... After single-dose administration, pirfenidone was rapidly absorbed with a mean ... half life of 2.1-2.4 hr. 5-carboxy-pirfenidone was rapidly formed with ... a mean half life of 2.1-2.6 hr. ...

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepd by phenylation of 5-methyl-2-pyridinone: S.M. Gadekar, United States of American patent 3839364 (1974 to Affiliates Med. Res.).
By phytochemical rearrangement of N-phenyl-6-methylpyridinium-3-olate.

Clinical Laboratory Methods

HPLC determination in plasma.

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F). Keep the bottle tightly closed.
Keep container tightly closed in a dry and well-ventilated place.

Interactions

Concomitant use of pirfenidone and CYP1A2 inducers may result in decreased exposure to and reduced efficacy of pirfenidone. The manufacturer of pirfenidone recommends that potent CYP1A2 inducers be avoided during pirfenidone therapy.
Concomitant use of pirfenidone with agents or a combination of agents that are potent or moderate inhibitors of both CYP1A2 and one or more other CYP isoenzymes involved with pirfenidone metabolism (i.e., CYP2C9, 2C19, 2D6, and 2E1) should be avoided.
Concomitant administration of a single dose of pirfenidone with the potent CYP1A2 inhibitor fluvoxamine (initially 50 mg daily, titrated upward to 150 mg daily for 10 days) in nonsmokers and smokers increased pirfenidone exposure approximately fourfold in nonsmokers and sevenfold in smokers.
Concomitant administration of pirfenidone (single 801-mg dose on day 6) with the moderate CYP1A2 inhibitor ciprofloxacin (750 mg twice daily on days 2-7) increased the systemic exposure to pirfenidone by 81%. Pirfenidone dosage should be reduced if used concomitantly with ciprofloxacin at a dosage of 750 mg twice daily. No initial dosage adjustment is recommended if pirfenidone is used concomitantly with ciprofloxacin at a dosage of 250 or 500 mg once daily; however, patients receiving such concomitant therapy should be monitored closely for adverse effects.
For more Interactions (Complete) data for Pirfenidone (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Cottin V, Maher T. Long-term clinical and real-world experience with pirfenidone in the treatment of idiopathic pulmonary fibrosis. Eur Respir Rev. 2015 Mar;24(135):58-64. doi: 10.1183/09059180.00011514. Review. PubMed PMID: 25726556.
2: Poletti V, Ravaglia C, Tomassetti S. Pirfenidone for the treatment of idiopathic pulmonary fibrosis. Expert Rev Respir Med. 2014 Oct;8(5):539-45. doi: 10.1586/17476348.2014.915750. Epub 2014 Aug 12. Review. PubMed PMID: 25113033.
3: Avila G, Osornio-Garduño DS, Ríos-Pérez EB, Ramos-Mondragón R. Functional and structural impact of pirfenidone on the alterations of cardiac disease and diabetes mellitus. Cell Calcium. 2014 Nov;56(5):428-35. doi: 10.1016/j.ceca.2014.07.008. Epub 2014 Jul 23. Review. PubMed PMID: 25108569.
4: Takeda Y, Tsujino K, Kijima T, Kumanogoh A. Efficacy and safety of pirfenidone for idiopathic pulmonary fibrosis. Patient Prefer Adherence. 2014 Mar 21;8:361-70. doi: 10.2147/PPA.S37233. eCollection 2014. Review. PubMed PMID: 24711695; PubMed Central PMCID: PMC3968083.
5: Kreuter M. Pirfenidone: an update on clinical trial data and insights from everyday practice. Eur Respir Rev. 2014 Mar 1;23(131):111-7. doi: 10.1183/09059180.00008513. Review. PubMed PMID: 24591668.
6: Xaubet A, Serrano-Mollar A, Ancochea J. Pirfenidone for the treatment of idiopathic pulmonary fibrosis. Expert Opin Pharmacother. 2014 Feb;15(2):275-81. doi: 10.1517/14656566.2014.867328. Epub 2013 Dec 6. Review. PubMed PMID: 24308635.
7: Pirfenidone. First, do no harm. Prescrire Int. 2013 May;22(138):117-9. Review. PubMed PMID: 23819168.
8: Cottin V. The role of pirfenidone in the treatment of idiopathic pulmonary fibrosis. Respir Res. 2013;14 Suppl 1:S5. doi: 10.1186/1465-9921-14-S1-S5. Epub 2013 Apr 16. Review. PubMed PMID: 23734908; PubMed Central PMCID: PMC3643400.
9: Potts J, Yogaratnam D. Pirfenidone: a novel agent for the treatment of idiopathic pulmonary fibrosis. Ann Pharmacother. 2013 Mar;47(3):361-7. doi: 10.1345/aph.1R337. Epub 2013 Feb 12. Review. PubMed PMID: 23404802.
10: Hilberg O, Simonsen U, du Bois R, Bendstrup E. Pirfenidone: significant treatment effects in idiopathic pulmonary fibrosis. Clin Respir J. 2012 Jul;6(3):131-43. doi: 10.1111/j.1752-699X.2012.00302.x. Review. PubMed PMID: 22697264.
11: Azuma A. Pirfenidone treatment of idiopathic pulmonary fibrosis. Ther Adv Respir Dis. 2012 Apr;6(2):107-14. doi: 10.1177/1753465812436663. Epub 2012 Feb 14. Review. PubMed PMID: 22333982.
12: Carter NJ. Pirfenidone: in idiopathic pulmonary fibrosis. Drugs. 2011 Sep 10;71(13):1721-32. doi: 10.2165/11207710-000000000-00000. Review. PubMed PMID: 21902295.
13: Richeldi L, du Bois RM. Pirfenidone in idiopathic pulmonary fibrosis: the CAPACITY program. Expert Rev Respir Med. 2011 Aug;5(4):473-81. doi: 10.1586/ers.11.52. Review. PubMed PMID: 21859266.
14: Schaefer CJ, Ruhrmund DW, Pan L, Seiwert SD, Kossen K. Antifibrotic activities of pirfenidone in animal models. Eur Respir Rev. 2011 Jun;20(120):85-97. doi: 10.1183/09059180.00001111. Review. PubMed PMID: 21632796.
15: Maher TM. Pirfenidone in idiopathic pulmonary fibrosis. Drugs Today (Barc). 2010 Jul;46(7):473-82. doi: 10.1358/dot.2010.46.7.1488336. Review. Erratum in: Drugs Today (Barc). 2014 Feb;50(2):203. PubMed PMID: 20683502.
16: Azuma A. Pirfenidone: antifibrotic agent for idiopathic pulmonary fibrosis. Expert Rev Respir Med. 2010 Jun;4(3):301-10. doi: 10.1586/ers.10.32. Review. PubMed PMID: 20524912.
17: Cho ME, Kopp JB. Pirfenidone: an anti-fibrotic therapy for progressive kidney disease. Expert Opin Investig Drugs. 2010 Feb;19(2):275-83. doi: 10.1517/13543780903501539. Review. PubMed PMID: 20050822; PubMed Central PMCID: PMC3058482.
18: Antoniu SA. Pirfenidone for the treatment of idiopathic pulmonary fibrosis. Expert Opin Investig Drugs. 2006 Jul;15(7):823-8. Review. PubMed PMID: 16787145.
19: Dosanjh A. Pirfenidone: anti-fibrotic agent with a potential therapeutic role in the management of transplantation patients. Eur J Pharmacol. 2006 May 1;536(3):219-22. Epub 2006 Mar 14. Review. PubMed PMID: 16581063.
20: Lasky J. Pirfenidone. IDrugs. 2004 Feb;7(2):166-72. Review. PubMed PMID: 15057662.

Explore Compound Types